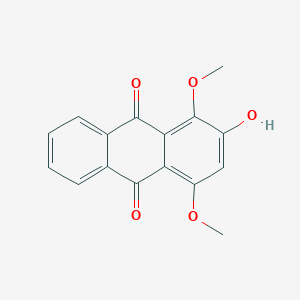
1,4-Dimethoxy-2-hydroxyanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethoxy-2-hydroxyanthraquinone, also known as quinizarin, is a natural dye that has been widely used in the textile industry for many years. In recent years, it has gained attention in the scientific community due to its potential applications in various fields, including biomedical research.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethoxy-2-hydroxyanthraquinone is not fully understood. However, it has been suggested that its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes. In cancer research, 1,4-Dimethoxy-2-hydroxyanthraquinone has been found to induce apoptosis in cancer cells by activating caspase enzymes. Its anti-inflammatory effects may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Quinizarin has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. It has also been found to have antioxidant properties and can scavenge free radicals. In animal studies, 1,4-Dimethoxy-2-hydroxyanthraquinone has been found to have hepatoprotective effects and can protect against liver damage induced by various toxins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,4-Dimethoxy-2-hydroxyanthraquinone in lab experiments is its low toxicity. It is also relatively inexpensive and easy to obtain. However, one limitation is its low solubility in water, which can make it difficult to use in aqueous solutions. It is also sensitive to light and can degrade over time.
Direcciones Futuras
There are many potential future directions for research on 1,4-Dimethoxy-2-hydroxyanthraquinone. One area of interest is its potential use as a natural dye in the textile industry. It may also have applications in the development of new antimicrobial and anticancer agents. Further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic uses.
Métodos De Síntesis
Quinizarin can be synthesized by various methods, including the oxidation of 1,4-dimethoxyanthraquinone with potassium permanganate or hydrogen peroxide. It can also be obtained from natural sources such as the roots of the madder plant.
Aplicaciones Científicas De Investigación
Quinizarin has been found to have antimicrobial, anticancer, and anti-inflammatory properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In cancer research, 1,4-Dimethoxy-2-hydroxyanthraquinone has been found to induce apoptosis in cancer cells and inhibit tumor growth. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
107953-78-6 |
|---|---|
Nombre del producto |
1,4-Dimethoxy-2-hydroxyanthraquinone |
Fórmula molecular |
C16H12O5 |
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
2-hydroxy-1,4-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-20-11-7-10(17)16(21-2)13-12(11)14(18)8-5-3-4-6-9(8)15(13)19/h3-7,17H,1-2H3 |
Clave InChI |
IVWHLWDPENTYKS-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C(=C1)O)OC)C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
COC1=C2C(=C(C(=C1)O)OC)C(=O)C3=CC=CC=C3C2=O |
Otros números CAS |
107953-78-6 |
Sinónimos |
1,4-dimethoxy-2-hydroxyanthraquinone 1,4-DMHA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid](/img/structure/B10145.png)
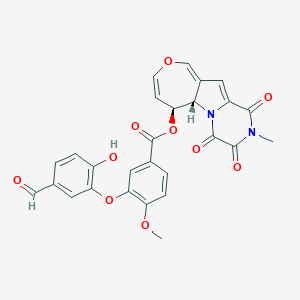
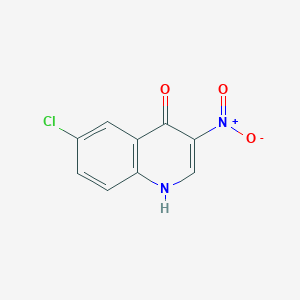
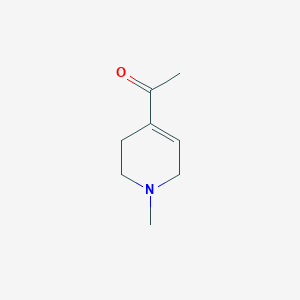
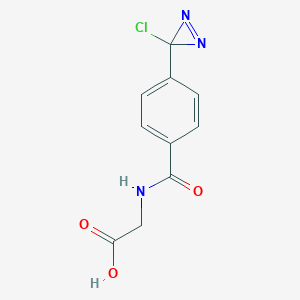
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)
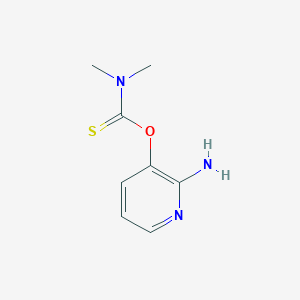
![(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide](/img/structure/B10165.png)
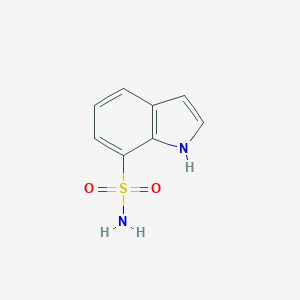
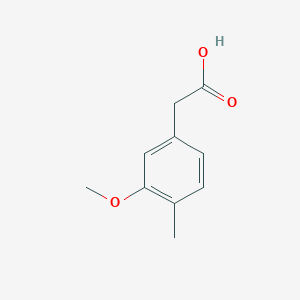
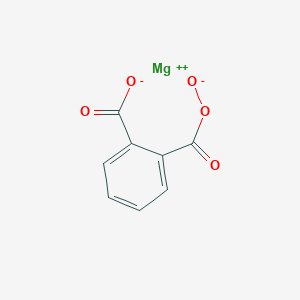
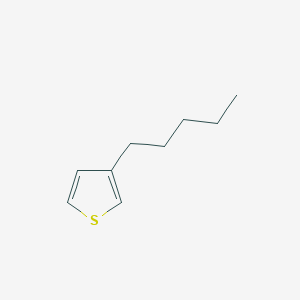

![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)